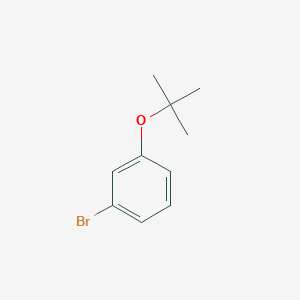

1-bromo-3-(tert-butoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABJVORTOJWJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543413 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99376-83-7 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-bromo-3-(tert-butoxy)benzene: Synthesis, Properties, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 1-bromo-3-(tert-butoxy)benzene, a halogenated aromatic ether with significant potential as a versatile building block in organic synthesis and drug discovery. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, predicted properties, and handling. The methodologies described herein are grounded in established chemical principles and data from closely related analogs, offering a practical framework for its preparation and use in a research setting.

Core Compound Identity and Properties

Chemical Name: this compound CAS Number: 99376-83-7[1] Molecular Formula: C₁₀H₁₃BrO[1] Molecular Weight: 229.11 g/mol [1]

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Appearance | Colorless to light yellow liquid | Based on analogs like 1-bromo-3-(tert-butyl)benzene. |

| Boiling Point | ~230-240 °C (at 760 mmHg) | Extrapolated from the boiling point of 1-bromo-3-(tert-butyl)benzene (223 °C) and considering the ether linkage. |

| Density | ~1.2-1.3 g/mL | In line with similar brominated aromatic compounds. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). | Typical for aryl halides and ethers. |

| SMILES | CC(C)(C)OC1=CC=CC(Br)=C1 | [1] |

Spectroscopic Data

While a comprehensive public database of spectra for this compound is not available, the expected NMR and IR spectral features can be predicted:

-

¹H NMR: Aromatic protons would appear in the range of δ 6.8-7.5 ppm. The tert-butyl group would exhibit a characteristic singlet at approximately δ 1.3 ppm.

-

¹³C NMR: Aromatic carbons would be observed between δ 110-160 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear around δ 78 and δ 28 ppm, respectively.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the alkyl groups (~2850-2950 cm⁻¹), C-O-C stretching of the ether (~1200-1250 cm⁻¹), and C-Br stretching in the fingerprint region.

Synthesis of this compound: A Practical Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[2] In this case, 3-bromophenol would be the starting material.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a robust starting point for the synthesis of this compound. Optimization of reaction time, temperature, and stoichiometry may be required to maximize yield.

Materials:

-

3-bromophenol

-

Potassium tert-butoxide

-

tert-Butyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-bromophenol (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the potassium 3-bromophenoxide should result in a homogeneous solution or a fine slurry.

-

Alkylation: Slowly add tert-butyl bromide (1.2 eq) to the reaction mixture via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Extraction and Washing: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

Halogenated organic molecules are of paramount importance in medicinal chemistry and drug design. The bromine atom in this compound serves as a versatile functional handle for a variety of chemical transformations, most notably cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 3-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds.

Role in Medicinal Chemistry

The introduction of a bromine atom into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins through halogen bonding and can also modulate metabolic stability.[3] The tert-butoxy group is a bulky, lipophilic substituent that can be used to probe steric pockets in enzyme active sites and improve membrane permeability.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of similar compounds, the following precautions should be taken.

Hazard Statements (Predicted):

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. This guide provides a scientifically grounded framework for its synthesis via the Williamson ether synthesis, along with predicted physicochemical properties and safety considerations. Its utility as a building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs, is significant due to the versatile reactivity of the carbon-bromine bond and the steric and electronic influence of the tert-butoxy group. Researchers and drug development professionals can use this guide as a foundational resource for the preparation and application of this and related compounds.

References

-

PubChem. 1-Bromo-3-tert-butylbenzene. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. 1-Bromo-3-tert-butylbenzene | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromo-(tert-butoxy)benzene Isomers: Synthesis, Properties, and Applications in Research and Development

Physicochemical Properties and Molecular Formula

The fundamental characteristics of a molecule are critical for its application in research and development. Here, we present the key properties of the known isomer, 1-bromo-4-(tert-butoxy)benzene.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | PubChem[1] |

| Molecular Weight | 229.11 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | PubChem |

| CAS Number | 60876-70-2 | PubChem[1] |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents | General knowledge |

Synthesis of Bromo-(tert-butoxy)benzene Isomers

The synthesis of bromo-(tert-butoxy)benzene isomers can be approached through two primary retrosynthetic pathways: ether formation followed by bromination, or bromination of the precursor phenol followed by etherification.

Synthesis of the Aryl tert-Butyl Ether Moiety

The formation of the tert-butyl ether linkage with a phenolic group is a key synthetic step. While the classic Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a cornerstone of ether synthesis, it is often challenging for the preparation of tert-butyl ethers due to the steric hindrance of the tert-butyl group, which can favor elimination reactions.[2][3]

A more effective and widely used method for the synthesis of aryl tert-butyl ethers is the palladium-catalyzed Buchwald-Hartwig amination, adapted for etherification. This reaction allows for the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable phosphine ligand.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers [4]

This protocol describes a general procedure for the palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Pd(OAc)₂ (0.01-0.05 mmol)

-

Dialkylphosphinobiphenyl ligand (0.01-0.05 mmol)

-

Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

-

Add toluene via syringe.

-

Seal the tube and heat the reaction mixture at 80-110 °C for the appropriate time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The directing effect of the tert-butoxy group is a critical consideration for determining the regioselectivity of the bromination. The tert-butoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. However, the steric bulk of the tert-butyl group can hinder substitution at the ortho positions, often leading to a preference for para-substitution.[5]

Experimental Protocol: Electrophilic Bromination of an Activated Aromatic Ring [6]

This protocol provides a general method for the bromination of an activated aromatic ring using N-bromosuccinimide (NBS).

Materials:

-

Aryl tert-butyl ether (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0-1.2 mmol)

-

Solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

Procedure:

-

Dissolve the aryl tert-butyl ether in the chosen solvent in a round-bottom flask.

-

Add NBS to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or recrystallization.

Applications in Drug Development and Research

Bromo-substituted aromatic compounds are valuable intermediates in medicinal chemistry and materials science. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures.

The tert-butoxy group can act as a bulky, lipophilic substituent, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can also serve as a protecting group for a phenolic hydroxyl group, which can be deprotected under acidic conditions to reveal the free phenol.

The incorporation of bromine into a molecular structure can have several beneficial effects in drug design, including:

-

Increased therapeutic activity: The halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.

-

Modulation of metabolism: The presence of a bromine atom can alter the metabolic profile of a drug, potentially leading to a longer duration of action.

Conclusion

While 1-bromo-3-(tert-butoxy)benzene is not a commonly cited compound, this guide has provided a thorough examination of the closely related and well-documented isomer, 1-bromo-4-(tert-butoxy)benzene. The synthetic strategies and chemical principles discussed herein offer a solid foundation for any researcher aiming to synthesize and utilize bromo-(tert-butoxy)benzene derivatives. The versatility of the bromine and tert-butoxy functional groups makes these compounds valuable building blocks in the design and synthesis of novel molecules for a wide range of applications in the pharmaceutical and chemical industries.

References

-

PubChem. 1-Bromo-3-tert-butylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-3-butoxybenzene. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. 1-Bromo-3-tert-butylbenzene. [Link]

-

PubChem. 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. [Link]

- Vione, D. et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(29), 16594-16604.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- de la Mare, P. B. D., & Ridd, J. H. (1964). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. Journal of the Chemical Society (Resumed), 118-123.

- Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498-2500.

- Chen, C. et al. (2011).

-

Williamson Ether Synthesis. (n.d.). [Link]

- Givens, R. S. et al. (2001). Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction. The Journal of Organic Chemistry, 66(4), 1369-1375.

- Google Patents. (n.d.). Method for producing 1-bromo-3-fluorobenzene.

- Senthilkumar, P. et al. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.

-

Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?. [Link]

- Zilberg, S. et al. (2018). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry, 16(34), 6241-6249.

- Kálai, T. et al. (2012). Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu Conditions. Letters in Organic Chemistry, 9(3), 198-201.

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. [Link]

-

Oreate AI. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]

-

Filo. (2025). How do you prepare t-butyl-ethyl ether by using Williamson synthesis?. [Link]

-

National Institutes of Health. (2023). β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

Sources

- 1. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 3. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [askfilo.com]

- 4. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for 1-bromo-3-(tert-butoxy)benzene

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(tert-butoxy)benzene

Introduction

This compound is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and fine chemicals. Its utility stems from the orthogonal reactivity of the bromo and tert-butoxy groups. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The tert-butoxy group, a bulky and acid-labile protecting group for the phenol, offers steric influence and can be selectively removed under mild acidic conditions to reveal the phenol for further functionalization. This guide provides a detailed exploration of a reliable and commonly employed synthetic pathway to this versatile intermediate, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of this compound points to 3-bromophenol as the ideal starting material. The key transformation is the etherification of the phenolic hydroxyl group. While several etherification strategies exist, the reaction of a phenol with a tertiary alkyl source under acidic or basic conditions is a common approach. Given the acid-lability of the target tert-butyl ether, a method that avoids strongly acidic conditions for its formation is preferable. A robust and widely used method involves the reaction of 3-bromophenol with a tert-butylating agent such as isobutylene in the presence of an acid catalyst.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: Acid-Catalyzed Alkylation of 3-Bromophenol with Isobutylene

This method is favored for its operational simplicity, high yields, and the use of readily available and inexpensive reagents. The reaction proceeds via the formation of a tert-butyl cation from isobutylene under acidic conditions, which is then trapped by the nucleophilic phenolic oxygen of 3-bromophenol.

Reaction Mechanism

-

Protonation of Isobutylene: The acid catalyst (e.g., sulfuric acid, Amberlyst-15) protonates isobutylene to generate the stable tert-butyl carbocation.

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 3-bromophenol attacks the electrophilic tert-butyl carbocation.

-

Deprotonation: A base (e.g., water, the conjugate base of the acid catalyst) removes the proton from the phenolic oxygen to yield the final product, this compound, and regenerate the acid catalyst.

Introduction: The Strategic Value of 1-Bromo-3-(tert-butoxy)benzene

An In-Depth Technical Guide to the Core Chemical Reactions of 1-Bromo-3-(tert-butoxy)benzene

In the landscape of modern organic synthesis, this compound stands out as a highly versatile and strategically important building block. Its utility is rooted in the orthogonal reactivity of its two key functional groups: a bromine atom, which serves as a handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, and a tert-butoxy group, a robust protecting group for the phenolic hydroxyl. This combination allows for selective manipulation at the bromine-substituted position while the latent phenol remains masked, only to be revealed at a later, strategic stage of a synthetic sequence.

The bulky tert-butyl group offers significant steric protection and is stable to a wide range of reaction conditions, including those involving organometallics and many oxidizing or reducing agents.[1] However, it can be cleaved cleanly under acidic conditions, a feature that is critical in the final stages of synthesizing complex target molecules.[2][3] This guide provides an in-depth exploration of the core reactions involving this reagent, focusing on the underlying principles, field-proven protocols, and the causal logic behind experimental design choices that are critical for success in a research and development setting.

Synthesis of this compound: Protecting the Phenol

The most common and efficient synthesis of this compound involves the acid-catalyzed etherification of 3-bromophenol with isobutylene. This reaction proceeds via a carbocation mechanism where a proton source activates isobutylene to form the relatively stable tert-butyl cation, which is then trapped by the nucleophilic phenolic oxygen.

The choice of a strong acid catalyst is pivotal. While various acids can be used, trifluoromethanesulfonic acid (triflic acid) is particularly effective even in catalytic amounts due to its high acidity, which facilitates the rapid generation of the tert-butyl cation at low temperatures.[4] Conducting the reaction at a reduced temperature (-78 °C to room temperature) is a critical control parameter to suppress the formation of undesired side products, such as the polymerization of isobutylene or Friedel-Crafts alkylation of the aromatic ring.

Experimental Protocol: Synthesis from 3-Bromophenol

Objective: To synthesize this compound via acid-catalyzed etherification.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromophenol (1.0 eq) and dichloromethane (DCM, ~2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Isobutylene Addition: Condense isobutylene (2.0-3.0 eq) into the reaction vessel. The flask should be tared beforehand to measure the amount of condensed gas accurately.

-

Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.05-0.1 eq) dropwise via syringe. Maintain the internal temperature below -70 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be significantly less polar than the starting 3-bromophenol.

-

Quenching: Upon completion, quench the reaction by the slow addition of a triethylamine (~0.5 mL) or a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with hexane/ethyl acetate, typically starting from 100% hexane) to yield the pure product.[4]

Data Presentation: Synthesis Reagents

| Reagent | Molar Eq. | Purpose | Key Consideration |

| 3-Bromophenol | 1.0 | Starting Material | Must be dry and pure. |

| Isobutylene | 2.0 - 3.0 | Alkylating Agent | Used in excess to drive the reaction. |

| Dichloromethane | - | Solvent | Anhydrous grade is essential. |

| Trifluoromethanesulfonic Acid | 0.05 - 0.1 | Catalyst | Highly corrosive; add slowly at low temp. |

| Triethylamine | - | Quenching Agent | Neutralizes the acid catalyst post-reaction. |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity: Transformations via the C-Br Bond

The carbon-bromine bond is the primary locus of reactivity, enabling a suite of powerful transformations that are foundational to modern synthetic chemistry.

A. Grignard Reagent Formation and Reaction

The conversion of this compound into its corresponding Grignard reagent, 3-(tert-butoxy)phenylmagnesium bromide, creates a potent carbon nucleophile. The success of this reaction hinges on maintaining strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[5][6]

Causality in Protocol Design:

-

Magnesium Activation: Magnesium metal is often coated with a passivating layer of magnesium oxide. Activation, typically achieved by crushing the turnings or adding a small crystal of iodine, is essential to expose a fresh metal surface and initiate the reaction.[6]

-

Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. Their ability to coordinate with the magnesium center helps to stabilize the Grignard reagent in solution.

-

Initiation: A small amount of 1,2-dibromoethane is often used to initiate the reaction. It reacts with the magnesium to form ethylene gas and MgBr₂, cleaning and activating the magnesium surface.[7]

-

Apparatus: Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm until the color dissipates, indicating activation.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic and should initiate spontaneously.

-

Completion: After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has been consumed.

-

Reaction with Electrophile: Cool the newly formed Grignard solution to 0 °C. Add a solution of an electrophile (e.g., benzaldehyde, 1.0 eq) in THF dropwise.

-

Quenching & Workup: After stirring for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify the resulting alcohol by flash column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and aryl bromides are excellent substrates for these transformations.[8]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (a boronic acid or ester) to form a biaryl structure.[9] This reaction is a cornerstone of drug discovery for constructing the core scaffolds of many pharmaceutical agents.

Mechanism and Key Parameters: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step requires activation of the boron reagent by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid and facilitating the transmetalation step. The ligand on the palladium catalyst influences its stability and reactivity.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

The Sonogashira coupling reaction forges a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[10] The classic protocol employs a dual-catalyst system of palladium and a copper(I) salt.[11]

Mechanism and Key Parameters: The palladium catalyst follows a cycle similar to the Suzuki coupling. The unique role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself.[10] Copper-free Sonogashira couplings have also been developed to avoid issues related to copper toxicity or homocoupling of the alkyne.[12]

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

-

Solvent and Reagents: Evacuate and backfill with argon. Add a degassed amine solvent such as triethylamine or a mixture of THF/diisopropylamine. Add the terminal alkyne (1.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Workup: Dilute the reaction mixture with ether and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with dilute aqueous acid (to remove the amine), water, and brine. Dry the organic layer, concentrate, and purify by chromatography.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans stereoselectivity.[13]

Mechanism and Key Parameters: The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species. The base in the reaction then regenerates the active Pd(0) catalyst.[14] The choice of ligand is critical, with bulky, electron-rich phosphines often giving the best results, especially for less reactive aryl halides.[15]

Data Presentation: Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd Catalyst, Base (K₂CO₃) | Biaryl |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Amine Base | Arylalkyne |

| Heck | Alkene | Pd Catalyst, Base (Et₃N) | Substituted Alkene |

| Buchwald-Hartwig | Amine/Amide | Pd Catalyst, Ligand, Base (NaOt-Bu) | Arylamine |

Deprotection: Unveiling the Phenol

A key strategic advantage of the tert-butoxy group is its clean removal under acidic conditions to reveal the parent phenol. This is often one of the final steps in a synthesis.

Mechanism and Causality: The reaction is initiated by protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA). This makes the ether a good leaving group. The C-O bond then cleaves to form the phenol and the stable tert-butyl cation.[3] The tert-butyl cation is typically scavenged by a nucleophile or eliminated to form isobutylene.[3]

Experimental Protocol: TFA-Mediated Deprotection

-

Setup: Dissolve the tert-butyl ether substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

-

Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer, concentrate, and purify the phenolic product as needed.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a robust platform for molecular construction. A thorough understanding of its synthesis, the diverse reactivity of its C-Br bond through organometallic and cross-coupling chemistry, and the strategic timing of its deprotection are essential skills for researchers in drug development and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for the logical design and successful execution of synthetic routes leveraging this powerful intermediate.

References

-

PubChem. 1-Bromo-3-tert-butylbenzene. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Oakwood Chemical. 1-Bromo-3-tert-butylbenzene. [Link]

-

PubChem. 1-Bromo-3-butoxybenzene. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Tarui, A., et al. Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro-β-lactam. Synlett, 2015, 26, 55–58.

- Tour, J. M., & Lamba, J. S. Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes.

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

Organic Syntheses. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

PubMed Central. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. [Link]

- Google Patents. Method for producing 1-bromo-3-fluorobenzene.

-

University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]

-

ResearchGate. Palladium catalyzed ligand-free Suzuki cross-coupling reaction. [Link]

-

Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

-

Thieme. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

Organic Syntheses. LITHIATION OF (Z/E)-1-BROMO-1-PROPENE: 6-PHENYLHEX-2-YN-5-EN-4-OL. [Link]

-

PubMed Central. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

-

StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

YouTube. Heck Reaction example 3. [Link]

-

Chemistry LibreTexts. Suzuki cross-coupling. [Link]

-

Grignard Reaction. Grignard Reaction. [Link]

-

NCERT. Hydrocarbons. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]

Sources

- 1. tert-Butyl Ethers [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-3-(tert-butoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-3-(tert-butoxy)benzene. This aryl bromide is a valuable building block in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. This document delves into the electronic and steric factors governing the reactivity of the C-Br bond and presents a detailed examination of its utility in a range of pivotal organic transformations. By synthesizing foundational principles with practical considerations, this guide aims to equip researchers with the knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: Structural and Electronic Profile

This compound is an aromatic compound characterized by a bromine atom and a tert-butoxy group situated in a meta-relationship on a benzene ring. This specific substitution pattern imparts a unique combination of electronic and steric properties that dictates the reactivity of the C-Br bond.

Molecular Structure:

Caption: Structure of this compound.

Electronic Effects of the meta-tert-Butoxy Group

The tert-butoxy group at the meta position influences the electron density of the aromatic ring and, consequently, the reactivity of the C-Br bond through two primary mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the benzene ring through the sigma bond network. This effect is generally deactivating for electrophilic aromatic substitution.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pi-system of the benzene ring. However, due to the meta-positioning, this electron-donating resonance effect does not directly influence the carbon atom bearing the bromine. Instead, it increases electron density at the ortho and para positions relative to the tert-butoxy group.

The interplay of these effects results in the meta-tert-butoxy group being a weak deactivating group in electrophilic aromatic substitution but an overall electron-donating group by resonance, which can influence the reactivity of the C-Br bond in other transformations.

Steric Hindrance

The tert-butyl group is known for its significant steric bulk.[1] In this compound, this steric hindrance primarily affects the positions ortho to the tert-butoxy group. While the C-Br bond is not directly adjacent to the tert-butoxy group, the overall steric environment of the molecule can influence the approach of bulky reagents and catalysts.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[2] this compound can be effectively coupled with various boronic acids or their esters to generate substituted biphenyl derivatives.

Reaction Principle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Exemplary Protocol: Synthesis of 3-(tert-Butoxy)-4'-methoxybiphenyl

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides.[3]

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 equiv |

| 4-Methoxyphenylboronic acid | 1.2 equiv |

| Pd(OAc)₂ | 2 mol% |

| SPhos | 4 mol% |

| K₃PO₄ | 2.0 equiv |

| Solvent | Toluene/H₂O (4:1) |

| Temperature | 100 °C |

| Time | 12-24 h |

Step-by-Step Methodology:

-

To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve palladium(II) acetate and SPhos in a portion of the degassed toluene.

-

Add the catalyst solution to the Schlenk flask, followed by the remaining degassed toluene and water.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[4] This reaction is highly valuable for the synthesis of anilines and their derivatives.

Exemplary Protocol: Synthesis of N-(3-(tert-Butoxy)phenyl)morpholine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides with secondary amines.[5][6]

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 equiv |

| Morpholine | 1.2 equiv |

| Pd₂(dba)₃ | 1-2 mol% |

| XPhos | 2-4 mol% |

| NaOt-Bu | 1.4 equiv |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Time | 12-24 h |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a dry Schlenk flask.

-

Add the palladium precatalyst and the phosphine ligand.

-

Add this compound and the solvent.

-

Finally, add morpholine to the reaction mixture.

-

Seal the flask and heat with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl-substituted alkynes.[7][8]

Exemplary Protocol: Synthesis of 1-(tert-Butoxy)-3-(phenylethynyl)benzene

This protocol is based on standard Sonogashira coupling conditions.

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 equiv |

| Phenylacetylene | 1.2 equiv |

| Pd(PPh₃)₂Cl₂ | 1-3 mol% |

| CuI | 2-5 mol% |

| Triethylamine | 2.0 equiv |

| Solvent | THF or DMF |

| Temperature | Room temperature to 60 °C |

| Time | 4-12 h |

Step-by-Step Methodology:

-

To a degassed solution of this compound in THF, add phenylacetylene and triethylamine.

-

Add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride.

-

Stir the reaction mixture under an inert atmosphere at the desired temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10][11]

Exemplary Protocol: Synthesis of (E)-tert-Butyl 3-(3-(tert-butoxy)phenyl)acrylate

This protocol is adapted from general Heck reaction procedures.[12]

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 equiv |

| tert-Butyl acrylate | 1.5 equiv |

| Pd(OAc)₂ | 2-5 mol% |

| P(o-tolyl)₃ | 4-10 mol% |

| Triethylamine | 1.5 equiv |

| Solvent | DMF or Acetonitrile |

| Temperature | 80-120 °C |

| Time | 12-24 h |

Step-by-Step Methodology:

-

Combine this compound, tert-butyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine in a sealed tube.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Formation and Reactivity of Organometallic Intermediates

The C-Br bond in this compound can be converted into a more reactive organometallic species, which can then be used in a variety of subsequent reactions.

Grignard Reagent Formation

Grignard reagents are powerful nucleophiles and strong bases formed by the reaction of an organohalide with magnesium metal.[8][13][14]

Reaction Principle:

Caption: Formation of a Grignard reagent.

Exemplary Protocol: Formation of 3-(tert-Butoxy)phenylmagnesium bromide and Reaction with Benzaldehyde

This protocol is based on standard Grignard reaction procedures.[1][4]

Step-by-Step Methodology:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

-

Place magnesium turnings in a flask and add a small crystal of iodine.

-

Add a small portion of a solution of this compound in anhydrous THF.

-

Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate initiation.

-

Add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir until most of the magnesium is consumed.

-

Cool the resulting Grignard reagent in an ice bath.

-

Add a solution of benzaldehyde in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid reaction that converts an organohalide into an organolithium species, which are highly reactive nucleophiles and bases.[15][16]

Exemplary Protocol: Lithiation and Formylation

This protocol is based on general procedures for lithium-halogen exchange followed by quenching with an electrophile.[17]

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 equiv |

| n-Butyllithium | 1.1 equiv |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature (Lithiation) | -78 °C |

| Electrophile | Anhydrous DMF |

| Temperature (Quench) | -78 °C to room temperature |

Step-by-Step Methodology:

-

To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting solution at -78 °C for 30-60 minutes.

-

Add anhydrous dimethylformamide (DMF) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes computed properties and typical spectroscopic characteristics that can be expected based on its structure and data from analogous compounds.[18][19]

| Property | Value/Description |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| ¹H NMR | Aromatic protons expected in the range of δ 6.8-7.4 ppm. A singlet for the tert-butyl protons around δ 1.3 ppm. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-160 ppm. The carbon bearing the bromine will be at the lower field end of this range. The quaternary carbon of the tert-butyl group is expected around δ 78 ppm, and the methyl carbons around δ 28 ppm.[20] |

| IR Spectroscopy | C-Br stretch expected around 500-600 cm⁻¹. C-O-C stretches around 1050-1250 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The C-Br bond can be readily functionalized through a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Furthermore, it can be transformed into highly reactive organometallic intermediates, such as Grignard and organolithium reagents, for subsequent carbon-carbon bond-forming reactions. The electronic and steric influence of the meta-tert-butoxy group plays a crucial role in the reactivity of this compound. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the synthesis of complex organic molecules.

References

-

PubChem. 1-Bromo-3-tert-butylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-3-butoxybenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-3,5-di-tert-butylbenzene. National Center for Biotechnology Information. [Link]

- Negishi, E.-i. In Handbook of Organopalladium Chemistry for Organic Synthesis; John Wiley & Sons, Inc.: 2002.

-

ACS Publications. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]

-

PrepChem. Synthesis of N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine. [Link]

- Patents.google.com. Process for preparing n-tertiary-butoxycarbonyl amino acids.

-

Sci-Hub. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

ResearchGate. Computational study of (PBu3)-Bu-t as ligand in the palladium-catalysed amination of phenylbromide with morpholine. [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

-

Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]

-

Royal Society of Chemistry. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

Organic-Reaction.com. Formylation - Common Conditions. [Link]

-

Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

-

Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]

-

ResearchGate. Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. [Link]

-

Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. [Link]

-

National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

ACS Publications. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

Macmillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange. [Link]

-

Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

- Google Patents. Synthesis method of o-tert-butylaniline.

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

Odinity. Intro to Organometallics: The Heck Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

The Journal of Student Scholarship at The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

-

Quick Company. A Novel Process For Preparation Of 1 Tert Butyl 3 (2,6 Di Isopropyl 4. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane. [Link]

-

Quora. What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. [Link]

-

YouTube. Heck Reaction example 3. [Link]

-

J-GLOBAL. General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-butylphosphine as a Supporting Ligand. [Link]

-

PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kbfi.ee [kbfi.ee]

- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 10. odinity.com [odinity.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Formylation - Common Conditions [commonorganicchemistry.com]

- 18. 1-Bromo-3-tert-butylbenzene | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Bromo-3-butoxybenzene | C10H13BrO | CID 28369542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1-Bromo-3-tert-butylbenzene [oakwoodchemical.com]

A Comprehensive Technical Guide to the Solubility of 1-bromo-3-(tert-butoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 1-bromo-3-(tert-butoxy)benzene in a range of common organic solvents. In the absence of extensive empirical solubility data, this document leverages fundamental principles of physical organic chemistry to predict solubility behavior. It offers a thorough examination of the physicochemical properties of the solute and various solvents, guiding the user in solvent selection for applications such as chemical synthesis, purification, and formulation. Furthermore, this guide furnishes detailed, step-by-step protocols for both qualitative and quantitative experimental determination of solubility, empowering researchers to validate the presented theoretical predictions in their own laboratory settings.

Introduction: The Critical Role of Solubility in a Research and Development Context

The solubility of a compound is a critical physical property that dictates its utility and application across numerous scientific disciplines, from drug discovery and development to materials science. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for tasks such as reaction optimization, purification strategy design (e.g., crystallization and chromatography), and the formulation of active pharmaceutical ingredients (APIs). This compound, an aromatic ether, serves as a versatile intermediate in organic synthesis. Its solubility behavior directly impacts reaction kinetics, product yield, and the ease of downstream processing. This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the reader with the predictive and experimental tools necessary to effectively utilize it in their work.

Theoretical Framework: Predicting Solubility through Physicochemical Properties

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to break the existing interactions must be compensated by the energy released upon the formation of new, favorable interactions.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and properties of this compound is the first step in predicting its solubility.

Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds

| Property | This compound | 1-bromo-3-tert-butylbenzene[2] | 1-bromo-3-butoxybenzene[3] |

| CAS Number | 99376-83-7 | 3972-64-3 | 165800-57-7 |

| Molecular Formula | C₁₀H₁₃BrO | C₁₀H₁₃Br | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol | 213.11 g/mol | 229.11 g/mol |

| Predicted XLogP3 | ~3.8 - 4.2 (Estimated) | 4.3 | 4.1 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | 0 | 1 (the ether oxygen) |

The predicted octanol-water partition coefficient (XLogP3) is a measure of a compound's lipophilicity. The high predicted XLogP3 values for the structurally similar compounds suggest that this compound is a nonpolar, lipophilic molecule. The presence of the ether oxygen introduces a slight polar character and the ability to act as a hydrogen bond acceptor, though it lacks hydrogen bond donating capabilities. The bulky tert-butyl group and the bromine atom contribute to its significant nonpolar surface area.

The Interplay of Intermolecular Forces

The solubility of this compound will be dictated by the following intermolecular interactions:

-

Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a significant number of electrons, this compound will exhibit substantial London dispersion forces.[4] These are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds are polar, creating a net molecular dipole moment. This allows for dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While this compound cannot self-associate through hydrogen bonding (as it lacks a hydrogen bond donor), the ether oxygen can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

The logical relationship between these properties and solubility is illustrated in the following diagram:

Caption: Logical flow for predicting solubility based on solute and solvent properties.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, we can predict the solubility of this compound in a variety of common organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Key Intermolecular Forces with Solute | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Van der Waals | High | The nonpolar nature of hexane aligns well with the large nonpolar surface area of the solute. |

| Toluene | Nonpolar (Aromatic) | Van der Waals, π-π stacking | High | Similar nonpolar character, with potential for favorable π-π interactions between the aromatic rings. |

| Diethyl Ether | Weakly Polar | Van der Waals, Dipole-Dipole | High | The ether linkage in diethyl ether is similar to that in the solute, and the overall low polarity is a good match. |

| Dichloromethane (DCM) | Polar Aprotic | Van der Waals, Dipole-Dipole | High | DCM's polarity can interact with the polar C-Br and C-O bonds, while still being a good solvent for nonpolar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Van der Waals, Dipole-Dipole | High | THF is a polar ether, offering favorable dipole-dipole interactions with the solute's ether and bromo groups. |

| Ethyl Acetate | Polar Aprotic | Van der Waals, Dipole-Dipole | Moderate to High | The ester functionality increases polarity, but it should still be a good solvent. |

| Acetone | Polar Aprotic | Van der Waals, Dipole-Dipole | Moderate | Higher polarity than ethyl acetate may slightly decrease solubility compared to less polar solvents. |

| Acetonitrile | Polar Aprotic | Van der Waals, Dipole-Dipole | Low to Moderate | The high polarity and nitrile group make it less favorable for dissolving a largely nonpolar solute. |

| Methanol | Polar Protic | Van der Waals, Dipole-Dipole, Hydrogen Bonding (acceptor) | Low | While the solute can accept a hydrogen bond, the strong hydrogen bonding network of methanol is not easily disrupted by the largely nonpolar solute. |

| Ethanol | Polar Protic | Van der Waals, Dipole-Dipole, Hydrogen Bonding (acceptor) | Low to Moderate | The increased hydrocarbon chain length compared to methanol makes it slightly less polar, potentially improving solubility. |

| Water | Polar Protic | Hydrogen Bonding (acceptor) | Insoluble | The highly polar nature and extensive hydrogen bonding network of water make it a very poor solvent for the nonpolar solute. |

Experimental Verification of Solubility

The following protocols provide standardized methods for determining the solubility of this compound in the laboratory.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., from Table 2)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Spatula

-

Pipettes and bulbs

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Self-Validation: For each solvent, run a blank (solvent only) to ensure no pre-existing particulate matter is present.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure solid remains after equilibration).

-

Add a known volume of the solvent (e.g., 5 mL).

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial on a shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using an appropriate analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when the concentration no longer increases with time.

The experimental workflow for the shake-flask method is outlined below:

Caption: A streamlined workflow for the quantitative determination of solubility via the shake-flask method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By analyzing its physicochemical properties, a predictive solubility profile has been established, suggesting high solubility in nonpolar and weakly polar aprotic solvents, and low solubility in highly polar protic solvents. The provided experimental protocols for both qualitative and quantitative solubility determination offer a robust framework for researchers to validate these predictions and obtain precise solubility data for their specific applications. A thorough understanding and experimental determination of solubility are crucial for the successful application of this compound in research and development.

References

-

PubChem. (n.d.). 1-Bromo-3-tert-butylbenzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-butoxybenzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 25, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Retrieved January 25, 2026, from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 25, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 25, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 1-Bromo-3-tert-butylbenzene. Retrieved January 25, 2026, from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved January 25, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 25, 2026, from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 25, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

University of Alberta. (2020). Common Organic Solvents: Table of Properties. Retrieved January 25, 2026, from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved January 25, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020). Solubility Rules. YouTube. Retrieved January 25, 2026, from [Link]

-

National Bureau of Standards. (1952). Table of dielectric constants of pure liquids. Retrieved January 25, 2026, from [Link]

-

NCERT. (n.d.). Hydrocarbons. Retrieved January 25, 2026, from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 1-Bromo-3-tert-butylbenzene | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. ncert.nic.in [ncert.nic.in]

- 5. csub.edu [csub.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to 1-Bromo-3-(tert-butoxy)benzene for Researchers and Drug Development Professionals

Introduction: Unveiling 1-Bromo-3-(tert-butoxy)benzene

This compound is a substituted aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom and a tert-butoxy group on a benzene ring, offers a versatile scaffold for the development of novel molecules. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tert-butoxy group, a bulky and lipophilic moiety, can influence the steric and electronic properties of the molecule, which is of particular importance in the design of bioactive compounds and advanced materials. This guide provides a detailed overview of the commercial availability, chemical properties, potential synthetic routes, and applications of this compound, empowering researchers to effectively utilize this valuable chemical building block.

Core Properties and Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 99376-83-7 | [1] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| MDL Number | MFCD18917788 | [1] |

| SMILES | CC(OC1=CC(Br)=CC=C1)(C)C | [1] |

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers. Researchers should verify the purity and specifications from the supplier's documentation before procurement.

Table of Known Suppliers:

| Supplier | Location | Purity/Specification | Notes |

| BLDpharm | Global | Not specified | Research Use Only. May require cold-chain transportation.[1] |

This list is not exhaustive and other suppliers may exist. It is recommended to perform a current search on chemical supplier platforms.

Safety and Handling

General Safety Precautions (Inferred):

-

Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-